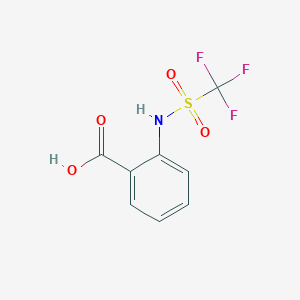

![molecular formula C20H14ClN3O B2466018 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 1798046-53-3](/img/structure/B2466018.png)

3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

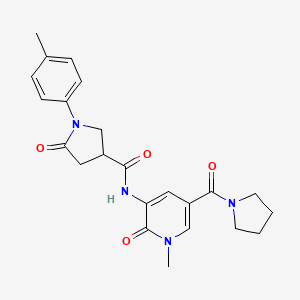

“3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” is a compound that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using a variety of strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, a solvent- and catalyst-free method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridines have captured significant interest in medicinal chemistry due to their diverse bioactivity. These compounds exhibit promising properties, including:

- Antiviral Activity : Some imidazo[1,2-a]pyridines demonstrate antiviral effects .

- Antiulcer Properties : Certain derivatives exhibit antiulcer activity .

- Antibacterial and Antifungal Effects : Imidazo[1,2-a]pyridines have been investigated for their antibacterial and antifungal potential .

- Anticancer Properties : These compounds act as cyclin-dependent kinase (CDK) inhibitors and may have applications in cancer treatment .

- Calcium Channel Blockers : Imidazo[1,2-a]pyridines have been explored as calcium channel blockers .

- GABA A Receptor Modulators : Some derivatives modulate GABA A receptors .

Tuberculosis Treatment

Imidazo[1,2-a]pyridines have been studied as potential agents against tuberculosis (TB). For instance, the compound Q203 (a derivative of imidazo[1,2-a]pyridine) showed significant reduction in bacterial load in a TB mouse model .

Enzyme Inhibition

New N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives have been synthesized and evaluated for their inhibitory activities against enzymes:

- Acetyl Cholinesterase (AChE) : These compounds were tested for their AChE inhibitory effects .

- Butyrylcholinesterase (BChE) : Their BChE inhibitory potential was also assessed .

- Lipoxygenase (LOX) : The inhibitory activity against LOX was investigated .

Material Science

Imidazo[1,2-a]pyridines are not only relevant in medicinal chemistry but also find applications in material science due to their unique structural characteristics .

Mechanism of Action

Target of Action

The primary targets of 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

The specific mode of action of 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The biochemical pathways affected by 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide Imidazo[1,2-a]pyridines are known to be involved in various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Result of Action

The specific molecular and cellular effects of 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide A related compound, probe ii, has shown potent activity against candida spp, including several multidrug-resistant Candida spp .

properties

IUPAC Name |

3-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O/c21-15-7-5-6-14(12-15)20(25)23-17-9-2-1-8-16(17)18-13-24-11-4-3-10-19(24)22-18/h1-13H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYNFSGVXSCQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyphenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]ethanone](/img/structure/B2465935.png)

![N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2465936.png)

![3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2465943.png)

![4-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465952.png)

![1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2465954.png)

![6-[[4-(4-ethoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2465955.png)

![8-methoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465956.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2465959.png)